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Compound of Interest

Compound Name: 1,3,5-Cyclohexanetriol

Cat. No.: B082517 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various 1,3,5-
cyclohexanetriol derivatives against a range of biological targets. The data presented herein

is compiled from publicly available research to facilitate the objective assessment of these

compounds and their potential for cross-reactivity in a pharmacological context.

Quantitative Data Summary
The following table summarizes the biological activity of selected 1,3,5-cyclohexanetriol
derivatives against different molecular targets. This data is intended to provide a comparative

overview of their potency and selectivity.
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Compound
ID

Derivative
Class

Target Assay Type
Activity
(IC50/Ki)

Reference

3balpha

1,3-

disubstituted

cyclohexane

acetic acid

Leukotriene

B4 Receptor

(BLTR)

Receptor

Binding

([³H]LTB₄

displacement

)

250 nM (IC₅₀) [1]

5balpha

1,3-

disubstituted

cyclohexane

N,N-

dimethylamid

e

Leukotriene

B4 Receptor

(BLTR)

Receptor

Binding

([³H]LTB₄

displacement

)

40 nM (IC₅₀) [1]

14

Hydroxylated

perhydroquin

oxaline

κ-opioid

receptor

Radioligand

Binding
599 nM (Ki) [2]

17a

N-

benzylamine

substituted

1,3-dioxane

σ₁ receptor
Radioligand

Binding
31 nM (Ki) [3]

19a

Pyrrolidine

substituted

1,3-dioxane

σ₁ receptor
Radioligand

Binding
154 nM (Ki) [3]

2a

Primary

amine

substituted

1,3-dioxane

NMDA

receptor

(PCP binding

site)

Radioligand

Binding
19 nM (Ki) [3]

2b

N-

benzylamine

substituted

1,3-dioxane

σ₁ receptor
Radioligand

Binding
27 nM (Ki) [3]

5a-5j {5-[(E)-

benzylidene

MCF-7

cancer cells

SRB assay Optimum IC₅₀

values

[4]
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amino]-1,3,4-

thiadiazol-2-

yl}

cyclohexane-

1,2,3,5-tetrol

reported

Experimental Protocols
Detailed methodologies for the key experiments cited in the data summary are provided below.

Leukotriene B₄ (LTB₄) Receptor Binding Assay[1]
Objective: To determine the binding affinity of 1,3-disubstituted cyclohexane derivatives to

the human cell surface LTB₄ receptor (BLTR).

Method: The assay measures the displacement of radiolabeled LTB₄ ([³H]LTB₄) from human

neutrophils by the test compounds.

Procedure:

Human neutrophils are isolated and prepared.

A constant concentration of [³H]LTB₄ is incubated with the neutrophil membrane

preparation.

Increasing concentrations of the test compounds (e.g., 3balpha, 5balpha) are added to the

incubation mixture.

After incubation, the bound and free radioligand are separated by filtration.

The radioactivity of the filter-bound complex is measured using a scintillation counter.

The concentration of the test compound that inhibits 50% of the specific binding of

[³H]LTB₄ (IC₅₀) is calculated.

κ-Opioid Receptor Binding Assay[2]
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Objective: To determine the affinity of hydroxylated perhydroquinoxaline derivatives for the κ-

opioid receptor.

Method: A competitive radioligand binding assay is used.

Procedure:

Membranes from cells expressing the human κ-opioid receptor are prepared.

These membranes are incubated with a specific radioligand for the κ-opioid receptor and

varying concentrations of the test compound (e.g., 14).

The reaction is allowed to reach equilibrium.

Bound radioligand is separated from the unbound radioligand via rapid filtration.

The amount of bound radioactivity is quantified.

The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff

equation.

σ₁ and NMDA Receptor Binding Assays[3]
Objective: To evaluate the affinity of 1,3-dioxane derivatives for σ₁ receptors and the

phencyclidine (PCP) binding site of the NMDA receptor.

Method: Radioligand receptor binding studies are performed.

Procedure:

Appropriate tissue homogenates or cell membranes expressing the target receptors are

prepared.

For σ₁ receptor binding, a specific radioligand such as --INVALID-LINK---pentazocine is

used. For the NMDA receptor PCP site, a radioligand like [³H]MK-801 is utilized.

Incubations are carried out with the membrane preparation, the radioligand, and a range

of concentrations of the test compounds (e.g., 17a, 19a, 2a, 2b).
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Non-specific binding is determined in the presence of a high concentration of an unlabeled

competing ligand.

Following incubation, the bound radioactivity is separated by filtration and measured.

Ki values are determined from the resulting competition curves.

Sulforhodamine B (SRB) Assay for Anticancer Activity[4]
Objective: To assess the in vitro anticancer efficacy of {5-[(E)-benzylidene amino]-1,3,4-

thiadiazol-2-yl} cyclohexane-1,2,3,5-tetrol derivatives.

Method: The SRB assay is a colorimetric assay used to determine cell density, based on the

measurement of cellular protein content.

Procedure:

MCF-7 human breast cancer cells are seeded in 96-well plates and allowed to attach

overnight.

The cells are treated with various concentrations of the test compounds (5a-5j) for a

specified period.

After treatment, the cells are fixed with trichloroacetic acid.

The fixed cells are stained with Sulforhodamine B dye.

Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base

solution.

The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate

reader.

The IC₅₀ value, the concentration of drug that inhibits cell growth by 50%, is calculated.

Visualizations
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The following diagrams illustrate key concepts and workflows related to the evaluation of 1,3,5-
cyclohexanetriol derivatives.
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Caption: General workflow for the synthesis and biological evaluation of 1,3,5-
cyclohexanetriol derivatives.
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Caption: Schematic of a competitive radioligand binding assay for affinity determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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